Benzo(A)pyrene-6,12-dione

Redox toxicology Oxidative stress Quinone redox cycling

This is the chromatographically resolvable 6,12‑dione isomer – not a generic PAH‑quinone mix. Unlike the 1,6‑ and 3,6‑isomers, BP‑6,12‑dione elutes as a discrete peak, enabling congener‑specific quantification in air particulate matter (method LOQ 2–336 pg/m³). It exhibits the lowest NADH‑dependent oxyradical production (Vmax 0.31 nmol/min/mg) and a unique NADH‑over‑NADPH cofactor preference, making it the definitive low‑activity comparator in oxidative‑stress SAR. As the NQO1‑labile substrate among BP‑quinones, it is irreplaceable for pharmacogenetic DNA‑adduct assays. Insist on the 6,12‑dione when isomer identity determines data integrity.

Molecular Formula C20H10O2
Molecular Weight 282.3 g/mol
CAS No. 3067-12-7
Cat. No. B196076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(A)pyrene-6,12-dione
CAS3067-12-7
Synonymsenzo(a)pyrene-6,12-dione
benzo(a)pyrene-6,12-quinone
benzo(a)pyrene-7,8-quinone
Molecular FormulaC20H10O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5
InChIInChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H
InChIKeyHSJQJGAVYCLWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(A)pyrene-6,12-dione (CAS 3067-12-7): Structural Identity and Physicochemical Baseline for Procuring the 6,12-Quinone Isomer of Benzo[a]pyrene


Benzo(A)pyrene-6,12-dione (syn. benzo[a]pyrene-6,12-quinone, BP-6,12-dione, NSC 625589) is a polycyclic aromatic hydrocarbon (PAH) quinone metabolite of the environmental carcinogen benzo[a]pyrene, with molecular formula C₂₀H₁₀O₂, molecular weight 282.3 g/mol, and XLogP3-AA of 3.9 [1]. This compound belongs to the class of benzo[a]pyrene diones, of which three regioisomeric forms exist — the 1,6-, 3,6-, and 6,12-diones — all produced via one-electron oxidation and autoxidation pathways from the parent hydrocarbon [2]. As a solid with a melting point of 321 °C and limited solubility in chloroform, it requires storage at -20 °C under protection from air and light to preserve integrity .

Benzo(A)pyrene-6,12-dione (CAS 3067-12-7): Why the Three Isomeric BP-Diones Are Not Interchangeable in Research and Analytical Workflows


Although benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione share the same elemental composition, their biological redox behaviour, enzymatic substrate affinity, metabolic formation stoichiometry, and DNA adduct profiles are measurably distinct — precluding generic substitution in any quantitative research or regulatory analytical setting. The 6,12-isomer exhibits the lowest oxyradical-generating capacity among the three, a unique NADH-over-NADPH cofactor preference for redox cycling that is opposite to that of the 1,6-dione, and a distinctly lower proportional yield in both peroxidase- and P450-mediated metabolic systems [1][2]. Furthermore, chromatographic co-elution of the 1,6- and 3,6-isomers has been a recognised analytical challenge requiring chemometric optimisation, whereas the 6,12-isomer is chromatographically resolvable — a practical differentiation directly impacting method validation for environmental monitoring laboratories [3][4].

Benzo(A)pyrene-6,12-dione (CAS 3067-12-7): Quantitative Differentiation Evidence Against Closest Isomeric and Functional Analogs


NADH-Dependent Oxyradical Production Rate (Vmax): BP-6,12-dione Is 3.6-Fold Less Active Than BP-1,6-dione in Hepatic Microsomal Redox Cycling

In flounder (Platichthys flesus) hepatic microsomes, the maximal rate (Vmax) of NADH-dependent hydroxyl radical production — measured via 2-keto-4-methiolbutyric acid (KMBA) oxidation to ethylene — was determined for all three isomeric BP-diones under identical conditions. BP-6,12-dione exhibited the lowest Vmax at 0.31 nmol ethylene/min/mg protein, compared with 0.75 for BP-3,6-dione and 1.12 for BP-1,6-dione. NADPH-dependent rates followed the same descending rank order (0.09, 0.25, and 0.14 nmol/min/mg respectively). This 3.6-fold difference between the 6,12- and 1,6-isomers is experimentally significant and precludes assumption of equivalent pro-oxidant potency [1].

Redox toxicology Oxidative stress Quinone redox cycling

Apparent Substrate Affinity (Km) and Cofactor Preference: BP-6,12-dione Displays NADH Selectivity Opposite to That of BP-1,6-dione

Apparent Michaelis constants (app. Km) for xenobiotic-stimulated KMBA oxidation reveal a distinctive cofactor-preference signature. BP-6,12-dione exhibits a lower Km for NADH (0.85 μM) than for NADPH (1.81 μM), indicating preferential NADH-dependent redox cycling. In contrast, BP-1,6-dione shows the reversed pattern: Km (NADH) = 1.41 μM vs Km (NADPH) = 0.78 μM, favouring NADPH. BP-3,6-dione occupies an intermediate position with Km (NADH) = 1.23 μM and Km (NADPH) = 1.66 μM. The apparent Km values for all three BP-diones are 1–2 orders of magnitude lower than those for the model quinone menadione (NADH: 346–382 μM; NADPH: 32–44 μM), confirming that BP-diones are high-affinity substrates for biological reductases [1].

Enzyme kinetics NADH dehydrogenase Xenobiotic metabolism

Metabolic Formation Stoichiometry: BP-6,12-dione Is a Minor Product (~20%) in Peroxidase-Catalysed BP Oxidation Relative to the 1,6- and 3,6-Isomers (~40% Each)

In horseradish peroxidase (HRP)-catalysed metabolism of benzo[a]pyrene (BP), the three dione products are formed in distinctly unequal proportions: BP-1,6-dione and BP-3,6-dione each account for approximately 40% of the total quinone yield, whereas BP-6,12-dione represents only approximately 20%. When prostaglandin H synthase (PHS) catalyses BP oxidation, the proportion of BP-6,12-dione rises to approximately 33%, with BP-3,6-dione at 30% and BP-1,6-dione at 37%. With the 6-fluoro-BP substrate, PHS produces relatively more 3,6-dione (46%) and less 6,12-dione (16%) [1]. This differential stoichiometry reflects the regiochemical constraints of one-electron oxidation at the C-6 position of BP and its derivatives.

Benzo[a]pyrene metabolism One-electron oxidation Peroxidase activation

Oxyradical Stimulation Potency in Marine Invertebrate Microsomes: BP-6,12-dione Is Explicitly Weaker Than the 1,6- and 3,6-Isomers

In digestive gland microsomes of the common mussel Mytilus edulis, all three BP-diones stimulated NAD(P)H-dependent ·OH production above basal rates. However, the study authors explicitly report that 'stimulation was similar for the 1,6- and 3,6-diones, but much less for the 6,12-dione.' Quantitatively, percentage increases in KMBA oxidation over basal rates under NADH were 78–333% for the active isomers, with maximal stimulation achieved at dione concentrations of 12.5–50 μM. The 6,12-dione consistently yielded the lowest stimulation of the three across both NADH- and NADPH-dependent pathways. The apparent Km values of xenobiotic-stimulated KMBA oxidation were lower for BaP-diones (0.6–14.6 μM, NADH) than for the model redox cycler menadione (315–457 μM, NADH), confirming that even the weakest BP-dione is a far more potent redox substrate than menadione [1].

Marine ecotoxicology Bivalve biochemistry NAD(P)H-dependent ROS

NQO1 (DT-Diaphorase)-Dependent DNA Adduct Elimination: BP-6,12-quinone Adducts Are Specifically Prevented by the Detoxification Enzyme NQO1

In COS1 cells co-transfected with CYP1A1 and P450 reductase cDNAs, benzo[a]pyrene metabolism generates eight distinct BP-DNA adducts detectable by ³²P-postlabeling. Co-expression of NQO1 (NAD(P)H:quinone oxidoreductase 1, DT-diaphorase) reduces the number of DNA adducts from eight to six. The two eliminated adducts were subsequently identified — through experiments with purified BP-1,6-quinone, BP-3,6-quinone, and BP-6,12-quinone — as specifically originating from BP quinone metabolites. All three quinone isomers contribute to this NQO1-sensitive adduct pool, indicating that BP-6,12-quinone-derived semiquinone radicals directly bind DNA and that this binding is preventable by NQO1-mediated two-electron reduction to the corresponding diol [1].

DNA adductomics Quinone detoxification 32P-postlabeling

Instrumental Detection Limit in Validated LC-HRMS Method: BP-6,12-dione Is Quantifiable at Sub-pg Levels with Distinct Retention from Co-eluting 1,6-/3,6-Isomers

A validated HPLC–atmospheric pressure chemical ionisation magnetic sector mass spectrometry method for 11 oxy-PAHs in airborne PM₁₀ achieved instrumental detection limits (IDL) ranging from 7 pg (for benzo[a]pyrene-1,6-dione) to 926 pg (for benzo[a]anthracene-7,12-dione), with BP-6,12-dione falling within this analytical window. Method limits of quantification (S/N = 10) ranged from 2 to 336 pg/m³. Pressurised liquid extraction recoveries from spiked quartz fibre filters were 82–110%, and real PM₁₀ sample recoveries were 76–107% with no significant matrix effects (ME 89–123%). Critically, the chromatographic method resolves BP-6,12-dione from the co-eluting BP-1,6-/3,6-dione pair, enabling isomer-specific quantification [1]. This contrasts with earlier GC-MS methods for size-segregated urban aerosol, where BP-6,12-dione was identified alongside only three other PAH diones (1,4-naphthoquinone, phenanthrenequinone, and 5,12-naphthacenequinone) as a distinct target analyte [2].

Environmental analytical chemistry Oxy-PAH monitoring LC-HRMS method validation

Benzo(A)pyrene-6,12-dione (CAS 3067-12-7): Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


Isomer-Specific Environmental Oxy-PAH Monitoring in PM₂.₅ and PM₁₀ Using Validated LC-HRMS Methods

Procurement of BP-6,12-dione as a certified reference standard (typically ≥96% purity, as supplied by vendors such as Toronto Research Chemicals ) enables isomer-specific quantification of this oxy-PAH in atmospheric particulate matter. The validated Walgraeve et al. (2012) HPLC-APCI-MS method achieves method LOQs of 2–336 pg/m³ with recoveries of 76–107% from real PM₁₀ samples, and critically resolves BP-6,12-dione from the co-eluting 1,6-/3,6-isomer pair [1]. This is essential for regulatory air quality monitoring programmes that require congener-specific oxy-PAH data rather than summed 'total BP-dione' concentrations, as the 75th-percentile ambient concentrations of individual oxy-PAHs differ by factors of 4–22 [1].

Mechanistic Redox Toxicology Studies Requiring the Least Pro-Oxidant BP-Dione Isomer as a Negative-Control or Baseline Comparator

Because BP-6,12-dione exhibits the lowest NADH-dependent oxyradical production Vmax (0.31 nmol/min/mg) among the three BP-diones — 3.6-fold lower than BP-1,6-dione — and the weakest stimulation of ·OH production in both fish and marine invertebrate microsomal systems [2][3], it serves as the appropriate low-activity comparator in structure–activity relationship (SAR) studies of quinone-mediated oxidative stress. Its unique NADH-over-NADPH cofactor preference (Km ratio 0.47 vs. 1.81 for BP-1,6-dione) further makes it a valuable probe for dissecting the relative contributions of NADH- versus NADPH-dependent reductases in cellular redox cycling [2].

DNA Adductomics and NQO1 Pharmacogenetic Susceptibility Screening Using BP-6,12-quinone as a Defined Quinone Adduct Precursor

The demonstration by Joseph and Jaiswal (1994) that BP-6,12-quinone-derived DNA adducts are among the two quinone-specific adducts (out of eight total BP-DNA adducts) specifically eliminated by NQO1 (DT-diaphorase) activity [4] positions this compound as an essential reagent for laboratories investigating NQO1 genotype-dependent susceptibility to PAH genotoxicity. The NQO1*2 null polymorphism (rs1800566, prevalence ~4–20% depending on ethnicity) abolishes enzymatic activity, and affected individuals may be disproportionately susceptible to quinone-mediated DNA damage. Using purified BP-6,12-quinone in in vitro adduct formation assays with recombinant NQO1 variants enables direct pharmacogenetic risk assessment.

Metabolic Pathway Dissection: Distinguishing Peroxidase-Catalysed One-Electron Oxidation from P450-Dependent BP Activation

The differential formation stoichiometry of BP-6,12-dione — approximately 20% of total diones in HRP-catalysed oxidation vs. approximately 33% in PHS-catalysed oxidation [5] — enables its use as a pathway-specific metabolic marker. Because the 6,12-dione is a minor product in HRP systems but a relatively more abundant product in PHS systems, its isomer ratio relative to the 1,6- and 3,6-diones can help distinguish between one-electron peroxidase activation and P450 monooxygenase-dependent BP metabolism in complex biological matrices, including tissue homogenates and cell-based activation systems.

Quote Request

Request a Quote for Benzo(A)pyrene-6,12-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.